4-Nitrothiophene-2-carbonitrile
Overview
Description
4-Nitrothiophene-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes. It has a CAS Number of 42137-24-6 and a molecular weight of 155.16 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Nitrothiophene-2-carbonitrile, often involves heterocyclization of various substrates . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of 4-Nitrothiophene-2-carbonitrile is C5H2N2O2S . The InChI key is GXABDNAYUIKCPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Nitrothiophene-2-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Spectroscopic Analysis : Research on related nitrothiophene derivatives, like "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile," explores their synthesis and structural analysis using techniques like X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy. This provides a foundational understanding of the optical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Jukić et al., 2010).
Ring Transformation Studies : The study of ring transformations in thiophene derivatives, such as the transformation of a thiophen into a pyrrole, is significant for the synthesis of novel organic compounds. Such transformations have implications in organic synthesis and the development of new materials or pharmaceuticals (Colburn et al., 1978).
Electrochemical Applications : Research on the electrochemical polymerization of tetrathienyl compounds explores their potential in creating electroactive films. These findings are relevant for the development of new materials in electronics and sensor technologies (Visy et al., 1996).
Photophysical Properties and Metal Sensors : Investigations into the photophysical properties of thiophene derivatives, such as those obtained from the Gewald reaction, reveal their potential applications as metal sensors. This is critical for developing new materials for sensing and detection technologies (Abaee et al., 2017).
Safety And Hazards
4-Nitrothiophene-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
4-nitrothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABDNAYUIKCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304314 | |
Record name | 4-Nitro-2-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrothiophene-2-carbonitrile | |
CAS RN |
42137-24-6 | |
Record name | 4-Nitro-2-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42137-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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